Trimethyl(piperidin-3-yl)silane
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Overview
Description
Trimethyl(piperidin-3-yl)silane is a compound that contains a piperidine ring and a trimethylsilyl group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring and a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
Trimethylsilane is reactive and is less commonly used as a reagent than the related triethylsilane . It is also used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS) . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical and Chemical Properties Analysis
Trimethylsilane has a chemical formula of C3H10Si and a molar mass of 74.198 g·mol−1 . It has a density of 0.638 g cm−3, a melting point of −135.9 °C, and a boiling point of 6.7 °C .Scientific Research Applications
Radical-Based Reagent Applications
- Tris(trimethylsilyl)silane as a Radical-Based Reagent : Tris(trimethylsilyl)silane (TMS3SiH) has been utilized effectively in radical reductions, hydrosilylation, and consecutive radical reactions in organic chemistry. It allows reactions under mild conditions with high yields and significant chemo-, regio-, and stereoselectivity, particularly in polymerization processes like photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides (Chatgilialoglu & Lalevée, 2012).
Synthesis of Piperidines
- Synthesis of 2,4-disubstituted Piperidines : A novel method for synthesizing 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tris(trimethylsilyl)silane. This method enhances diastereoselectivity significantly, providing a new approach to creating complex organic compounds (Gandon et al., 2006).
Application in Organic Synthesis
- β-trifluoromethylstyrenes Synthesis : Trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is synthesized for use in Hiyama cross-coupling reactions, producing β-trifluoromethylstyrene derivatives. This showcases its role in creating structurally diverse organic compounds (Omote et al., 2012).
Applications in Material Science
- Reinforcement of High-Density Polyethylene (HDPE) : Silane coupling agents like 3-methacryloxypropyl-trimethoxysilane (3MPS) are used to modify wood sawdust, improving its compatibility with HDPE. This leads to enhanced mechanical and tribological properties of HDPE, offering a new approach to using wood waste and enhancing plastic materials (Brostow et al., 2016).
Advancements in Radical-Based Synthetic Chemistry
- Thirty Years of (TMS)3SiH in Organic Chemistry : Tris(trimethylsilyl)silane has been a significant reagent in various chemical processes, including functional group insertion, transformations, and complex molecule synthesis. Its usage highlights its value in academic and industrial applications, including in the preparation of polymers, surfaces, and new materials (Chatgilialoglu et al., 2018).
Safety and Hazards
Future Directions
Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are a vital fundament in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
trimethyl(piperidin-3-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NSi/c1-10(2,3)8-5-4-6-9-7-8/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTSDGQAJGWHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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